molecular formula C11H12BrN3O2S2 B3522803 4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE

4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE

Cat. No.: B3522803
M. Wt: 362.3 g/mol
InChI Key: UQSALBZLMQIERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Bromination: The bromine atom is introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring and the sulfonamide group can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted derivatives.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: As a sulfonamide, it may exhibit antibacterial properties and could be studied for potential use in developing new antibiotics.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for pharmaceutical or industrial applications.

    Material Science: The unique structural features of the compound may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The bromine and thiadiazole groups may also interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE: can be compared with other sulfonamides such as:

Uniqueness

    Structural Features: The presence of the bromine atom and the thiadiazole ring distinguishes this compound from other sulfonamides, potentially leading to unique chemical and biological properties.

    The unique structure may confer specific interactions with biological targets, making it a candidate for further research in medicinal chemistry and other fields.

Properties

IUPAC Name

4-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSALBZLMQIERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 2
4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 3
4-BROMO-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE

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